Atiprimod dimaleate is a pharmaceutical compound derived from atiprimod, which belongs to the azaspirane class of cationic amphiphilic agents. This compound is notable for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Atiprimod itself has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, especially multiple myeloma cells. The dimaleate form enhances its bioavailability and therapeutic efficacy by improving solubility and stability in biological systems .
Atiprimod dimaleate is synthesized from atiprimod, which is produced through various chemical processes that involve the formation of its core azaspirane structure. The compound has been characterized and studied for its pharmacological properties, with research indicating its role in inhibiting specific signaling pathways associated with cancer progression .
Atiprimod dimaleate is classified as an antineoplastic agent due to its ability to inhibit tumor cell growth. It is also categorized as an anti-inflammatory agent, given its effects on inflammatory pathways. The compound is recognized for its selective action on certain cellular mechanisms, making it a candidate for targeted cancer therapies .
The synthesis of atiprimod dimaleate typically involves several steps that begin with the preparation of atiprimod. The following outlines a general approach to synthesizing this compound:
The synthetic routes may vary based on the desired yield and purity but generally require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis and purification stages.
Atiprimod dimaleate has a complex molecular structure characterized by the following features:
The molecular structure can be represented using various notations:
InChI=1S/C30H52N2O8/c1-25(2)31(3)11-9-23-13-5-6-14(24-10-12-26(4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30(20)30/h5-8,23-24,27-28H,9-12H2,1-4H3
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]
These representations facilitate computational modeling and further studies on the compound's interactions .
Atiprimod dimaleate participates in various chemical reactions that are crucial for its therapeutic actions:
The specific reactions involved in atiprimod dimaleate's mechanism often require detailed kinetic studies and may involve secondary messengers or other signaling molecules that modulate cellular responses.
Atiprimod dimaleate exerts its pharmacological effects primarily through the inhibition of STAT3 signaling pathways. This process involves:
Data from studies indicate that this mechanism is selective for cancerous cells while sparing normal cells, highlighting its potential for targeted therapy.
Atiprimod dimaleate appears as a solid powder with the following characteristics:
Key chemical properties include:
Atiprimod dimaleate has several scientific uses:
Atiprimod dimaleate exerts potent antitumor effects primarily through selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is constitutively activated in diverse hematological malignancies, including multiple myeloma (MM) and mantle cell lymphoma (MCL), promoting tumor proliferation, survival, and immune evasion [1] [3]. Atiprimod directly suppresses the phosphorylation of STAT3 at Tyr705, thereby preventing its dimerization, nuclear translocation, and DNA-binding activity. This inhibition disrupts the transcriptional regulation of downstream oncogenes such as Bcl-2, Bcl-xL, and Mcl-1 [2] [8].
In U266-B1 myeloma cells, Atiprimod (2–5 µM) reduced phospho-STAT3 levels by >80% within 6 hours, correlating with reduced proliferation and viability [2]. The drug also interrupts interleukin-6 (IL-6)-mediated STAT3 activation—a critical growth and survival pathway in MM. IL-6 stimulation failed to activate STAT3 in Atiprimod-treated cells, confirming pathway blockade [3] [8].
Table 1: Atiprimod's Effects on STAT3 Signaling in Cancer Models
Cell Line | Cancer Type | [Atiprimod] (µM) | STAT3 Inhibition | Functional Outcome |
---|---|---|---|---|
U266-B1 | Multiple Myeloma | 2–5 | >80% p-STAT3 reduction | Cell cycle arrest (G0/G1) |
MM-1R | Dex-resistant Myeloma | 5 | Complete IL-6 blockade | Apoptosis induction |
Granta 519 | Mantle Cell Lymphoma | 3 | Synergy with bortezomib | Caspase-3 activation |
Jeko-1 | Mantle Cell Lymphoma | 3 | Downstream Bcl-xL suppression | Reduced colony formation |
Atiprimod shifts the balance of pro- and anti-apoptotic Bcl-2 family proteins to favor mitochondrial-dependent apoptosis. Treatment downregulates anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 while upregulating pro-apoptotic Bax [2] [8]. In MM cells, this dysregulation triggers mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release into the cytosol [3].
Cytochrome c activates caspase-9 and the executioner caspase-3, culminating in poly(ADP-ribose) polymerase (PARP) cleavage—a hallmark of apoptotic cell death. In U266-B1 cells, Atiprimod (5 µM, 24h) induced PARP cleavage and caspase-3 activation by 4.5-fold compared to controls [8]. The drug also overcomes dexamethasone resistance in MM-1R cells by bypassing glucocorticoid-receptor dependencies via direct mitochondrial targeting [3].
Table 2: Apoptotic Protein Modulation by Atiprimod
Protein | Function | Regulation by Atiprimod | Biological Consequence |
---|---|---|---|
Bcl-2 | Anti-apoptotic | Downregulated (70–90%) | Loss of mitochondrial protection |
Bcl-xL | Anti-apoptotic | Downregulated (60–80%) | Cytochrome c release |
Mcl-1 | Anti-apoptotic | Downregulated (50–75%) | Caspase-9 activation |
Bax | Pro-apoptotic | Upregulated (2–3 fold) | MOMP induction |
Atiprimod induces unresolved endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) as a pro-death mechanism. Accumulation of misfolded proteins triggers ER chaperone BiP/GRP78 dissociation, activating PERK, IRE1α, and ATF6 sensors [1]. Sustrated PERK signaling phosphorylates eIF2α, attenuating global translation while selectively upregulating ATF4 and CHOP (CCAAT/-enhancer-binding protein homologous protein) [6].
CHOP promotes apoptosis by suppressing Bcl-2 and activating ER oxidase ERO1α, which oxidizes the ER environment. In pituitary adenoma cells, Atiprimod increased CHOP expression 4-fold, driving caspase-12 activation and calpain-mediated cell death [6]. This mechanism is pivotal in cancers with high secretory demands like MM, where proteostasis disruption is lethal.
Atiprimod modulates autophagy with context-dependent pro-survival or pro-death outcomes. Initially, it induces cytoprotective autophagy via AMPK activation and mTORC1 suppression, evidenced by LC3-II accumulation and p62 degradation [4] [9]. However, prolonged exposure (>24h) switches autophagy toward tumor suppression through Beclin-1-dependent activation of ATG5-ATG12 conjugation and lysosomal fusion [6].
In drug-resistant cancers, Atiprimod disrupts autophagic flux by impairing lysosomal acidification, causing toxic autophagosome accumulation. This "autosis" mechanism is observed in breast cancer cells, where Atiprimod (10 µM) increased LC3-II/p62 ratios by 300%, correlating with ATP depletion and cell death [9]. The dual role hinges on treatment duration and cancer type, with autophagy inhibition sensitizing tumors to apoptosis.
Mitochondrial ROS generation is a central mediator of Atiprimod-induced cytotoxicity. The drug disrupts electron transport chain (ETC) complexes I and III, triggering superoxide (O₂•⁻) overproduction. In HepG2 hepatocellular carcinoma cells, analogous compounds increased ROS 3.5-fold within 3 hours, depleting glutathione (GSH) and inactivating antioxidant enzymes like superoxide dismutase (SOD) and catalase [10].
ROS oxidize mitochondrial cardiolipin, facilitating Bax insertion into membranes and cytochrome c release. Additionally, ROS inactivate STAT3 via cysteine oxidation, creating a feedback loop that amplifies apoptosis. In vitro, N-acetylcysteine (NAC) co-treatment rescues 80% of Atiprimod-treated cells, confirming ROS dependence [10].
Table 3: ROS-Dependent Mechanisms of Atiprimod
ROS Source | Molecular Target | Downstream Effect | Validation Method |
---|---|---|---|
ETC Complex I | Cardiolipin peroxidation | Bax mitochondrial translocation | MitoSOX staining |
ETC Complex III | STAT3 cysteine oxidation | Loss of DNA binding | NAC rescue assay |
NADPH oxidase | Keap1-Nrf2 axis | Antioxidant defense collapse | GSH/GSSG ratio assay |
Calcium release | Calpain activation | Caspase-12 cleavage | Calpain inhibitor studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7